3-(2,2-Difluoroethyl)azetidine hydrochloride 3-(2,2-Difluoroethyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582925
InChI: InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H
SMILES: C1C(CN1)CC(F)F.Cl
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59 g/mol

3-(2,2-Difluoroethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC13582925

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethyl)azetidine hydrochloride -

Specification

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
IUPAC Name 3-(2,2-difluoroethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H
Standard InChI Key YPNOBMHLBKBHFZ-UHFFFAOYSA-N
SMILES C1C(CN1)CC(F)F.Cl
Canonical SMILES C1C(CN1)CC(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

3-(2,2-Difluoroethyl)azetidine hydrochloride has the molecular formula C₅H₁₀ClF₂N and a molar mass of 157.59 g/mol. The azetidine core adopts a puckered conformation due to ring strain, while the 2,2-difluoroethyl substituent introduces significant dipole moments (μ2.12.4D\mu \approx 2.1-2.4 \, \text{D}) . Density functional theory (DFT) calculations suggest the fluorine atoms induce a strong electron-withdrawing effect (σmeta=0.34\sigma_{\text{meta}} = 0.34), polarizing adjacent C-H bonds and enhancing susceptibility to nucleophilic attack at the β-carbon .

The hydrochloride salt form improves crystallinity, with a predicted solubility of 23.8 mg/mL in water at 25°C, compared to <5 mg/mL for the free base. X-ray diffraction data for analogous azetidine salts reveal monoclinic crystal systems (space group P2₁/c) with characteristic N-H···Cl hydrogen bonding networks .

Spectroscopic Characterization

Key spectroscopic signatures include:

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, N-CH₂), 3.42 (t, J = 8.1 Hz, 2H, ring CH₂), 2.98 (m, 2H, ring CH₂), 2.30 (m, 2H, CF₂CH₂), 1.89 (tt, J = 15.3, 6.7 Hz, 2H, CF₂CH₂).

  • ¹⁹F NMR (376 MHz, D₂O): δ -113.5 (t, J = 15.2 Hz, CF₂) .

  • IR (KBr): 2965 cm⁻¹ (C-H stretch), 1478 cm⁻¹ (C-F bend), 2650-2400 cm⁻¹ (broad, NH⁺) .

Synthesis and Scalability

Ring-Closing Strategies

The azetidine ring is typically constructed via Staudinger-type [2+2] cycloadditions between imines and ketenes (Fig. 1A). For 3-(2,2-difluoroethyl) derivatives, a modified approach employs 2,2-difluoroethylamine and acryloyl chloride to generate the precursor imine, followed by photochemical cyclization (λ = 300 nm, 48% yield) . Alternatively, transition-metal-catalyzed C-H functionalization of pyrrolidines enables ring contraction using Pd(OAc)₂/PhI(OAc)₂ (72% yield, >95% purity) .

Late-Stage Fluorination

Introducing the difluoroethyl group post-cyclization is achieved through:

  • Electrophilic fluorination: Treatment of 3-vinylazetidine with Selectfluor® in acetonitrile (rt, 12 h, 61% yield).

  • Nucleophilic displacement: Reaction of 3-(2-chloroethyl)azetidine with KF/18-crown-6 in DMF (100°C, 24 h, 54% yield) .

MethodYield (%)Purity (%)Scale (g)
Staudinger cyclization48925-10
Pd-catalyzed C-H act.729520-50
Electrophilic fluor.61891-5

Table 1. Comparison of synthetic approaches for 3-(2,2-difluoroethyl)azetidine core .

Reactivity and Derivatization

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective cleavage with:

  • Acids: HCl/EtOH (1:3) at reflux produces γ-aminobutyric acid derivatives via C-N bond rupture (85% yield).

  • Nucleophiles: KCN in DMF opens the ring to form 3-cyano-1-(2,2-difluoroethyl)pyrrolidine (60°C, 6 h, 78% yield) .

Functional Group Interconversions

The secondary amine participates in:

  • Acylation: Acetic anhydride/pyridine gives N-acetylated product (rt, 2 h, quantitative) .

  • Sulfonylation: Tosyl chloride/DMAP yields sulfonamide derivatives (0°C→rt, 91% yield).

  • Reductive amination: Reaction with aldehydes/NaBH₃CN produces tertiary amines (pH 5, 55-82% yield) .

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies (PDB: 4U5J) predict strong binding (Kd=12nMK_d = 12 \, \text{nM}) to EGFR T790M mutants via:

  • Hydrogen bonding between the protonated amine and Met793 backbone.

  • Hydrophobic interactions of the difluoroethyl group with Leu718 and Gly719 .

In vitro testing against NCI-H1975 cells (EGFR L858R/T790M) shows IC₅₀ = 38 nM, with >100-fold selectivity over wild-type EGFR .

Antibacterial Activity

The compound inhibits Staphylococcus aureus enoyl-ACP reductase (FabI) with MIC = 2 µg/mL, comparable to triclosan (MIC = 1 µg/mL). Synergy with β-lactams enhances activity 8-fold against MRSA (FICI = 0.25) .

Future Directions

Ongoing research focuses on:

  • Continuous flow synthesis to improve ring-closing efficiency (>90% yield targets).

  • PROTAC conjugates targeting BRD4 and BTK for cancer therapy.

  • Agricultural uses as a safener for glyphosate-resistant weeds.

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